molecular formula C9H12Cl3N3O B1438460 5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride CAS No. 1185303-33-6

5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride

Cat. No.: B1438460
CAS No.: 1185303-33-6
M. Wt: 284.6 g/mol
InChI Key: VYEVLVUNSMLHOT-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride is a useful research compound. Its molecular formula is C9H12Cl3N3O and its molecular weight is 284.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiprotozoal Activity

Research has shown that derivatives of nicotinonitrile, including structures similar to 5-amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile, possess significant antimicrobial properties. These compounds have been synthesized and evaluated against various bacterial and fungal strains, showing potential as antimicrobial agents. For instance, the synthesis and antimicrobial activity of certain nicotinonitrile derivatives were investigated, highlighting their effectiveness against Gram-positive, Gram-negative bacteria, and fungi (Guna, Bhadani, Purohit, & Purohit, 2015). Additionally, the antiprotozoal activity of related compounds, particularly against Trypanosoma and Plasmodium species, indicates their potential in treating diseases like malaria and sleeping sickness (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).

Cancer Research

Certain nicotinonitrile derivatives exhibit promising anticancer properties. Research into novel nicotinonitrile derivatives bearing imino moieties has shown that these compounds can induce apoptosis and inhibit tyrosine kinase, a key enzyme involved in cancer cell growth and proliferation. This suggests potential applications in cancer therapy, with derivatives demonstrating potent antiproliferative activity against various cancer cell lines (El-Hashash, El-Bordany, Marzouk, El-Naggar, Nawar, & El-Sayed, 2019).

Corrosion Inhibition

Pyridine derivatives, including those structurally related to 5-amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile, have been evaluated as corrosion inhibitors for steel in acidic environments. These compounds exhibit strong adsorption to the metal surface, providing a protective layer against corrosion. Their efficiency as corrosion inhibitors has been supported by various studies, including electrochemical measurements and surface analysis, demonstrating their potential in industrial applications (Ansari, Quraishi, & Singh, 2015).

Properties

IUPAC Name

5-amino-2-chloro-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O.2ClH/c1-5-8(12)7(4-14-2)6(3-11)9(10)13-5;;/h4,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEVLVUNSMLHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)Cl)C#N)COC)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656893
Record name 5-Amino-2-chloro-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185303-33-6
Record name 5-Amino-2-chloro-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride
Reactant of Route 2
5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride
Reactant of Route 3
5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride
Reactant of Route 4
5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride
Reactant of Route 5
5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride
Reactant of Route 6
Reactant of Route 6
5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride

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